1,2-Dipropoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dipropoxyethane is an organic compound with the molecular formula C8H18O2. It is a colorless liquid that is used in various chemical processes and applications. The compound is characterized by its two propoxy groups attached to an ethane backbone, making it a member of the ether family.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dipropoxyethane can be synthesized through the reaction of propanol with ethylene oxide in the presence of a strong acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, this compound is produced using a continuous flow reactor where propanol and ethylene oxide are fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is distilled to separate it from any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1,2-Dipropoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form alcohols and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Oxidation: Propanal or propanoic acid.
Reduction: Propanol.
Substitution: Propanol and ethylene glycol derivatives.
Scientific Research Applications
1,2-Dipropoxyethane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a medium for certain biochemical reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dipropoxyethane involves its interaction with various molecular targets and pathways. As an ether, it can act as a solvent, facilitating the dissolution and reaction of other compounds. In biological systems, it may interact with cell membranes and proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxyethane: Another ether with two methoxy groups instead of propoxy groups.
1,2-Diethoxyethane: Similar structure but with ethoxy groups.
1,2-Dibutoxyethane: Contains butoxy groups.
Uniqueness
1,2-Dipropoxyethane is unique due to its specific propoxy groups, which confer distinct physical and chemical properties compared to its analogs. These properties make it suitable for specific applications where other ethers may not be as effective.
Properties
CAS No. |
18854-56-3 |
---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
1-(2-propoxyethoxy)propane |
InChI |
InChI=1S/C8H18O2/c1-3-5-9-7-8-10-6-4-2/h3-8H2,1-2H3 |
InChI Key |
HQSLKNLISLWZQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOCCC |
Related CAS |
60314-50-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.